chemical properties and stability of 3-Chloro-2-ethoxyaniline hydrochloride
chemical properties and stability of 3-Chloro-2-ethoxyaniline hydrochloride
[1][2]
Executive Summary & Chemical Identity
3-Chloro-2-ethoxyaniline Hydrochloride (CAS: 1185303-54-1) is a specialized aniline derivative utilized primarily as a pharmacophore building block in the synthesis of heterocycles and kinase inhibitors.[1][2] Its structural uniqueness lies in the ortho-ethoxy group, which provides both steric bulk and electronic modulation (sigma-withdrawing, pi-donating) to the aromatic system, while the meta-chlorine atom enhances metabolic stability by blocking the metabolically labile C3 position.
This guide details the physicochemical properties, stability profile, and handling protocols required for the rigorous use of this compound in drug development.
Substance Identification Table
| Property | Specification |
| IUPAC Name | 3-Chloro-2-ethoxybenzenamine hydrochloride |
| CAS Number (HCl Salt) | 1185303-54-1 |
| CAS Number (Free Base) | 53689-24-0 |
| Molecular Formula | C₈H₁₀ClNO · HCl |
| Molecular Weight | 208.09 g/mol (Salt); 171.62 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Toluene |
| pKa (Conjugate Acid) | ~3.2 – 3.6 (Predicted based on o-alkoxy/m-chloro substitution) |
Physicochemical Profile & Electronic Properties
Electronic Structure & Reactivity
The chemical behavior of 3-Chloro-2-ethoxyaniline is dominated by the interplay between the amino group and its substituents:
-
2-Ethoxy Group: Exerts a
(mesomeric) effect, increasing electron density at the para and ortho positions relative to itself. However, the steric bulk of the ethoxy group forces the adjacent amino group out of planarity, slightly reducing the conjugation of the nitrogen lone pair into the ring. -
3-Chloro Group: Exerts a strong
(inductive) effect, decreasing the basicity of the aniline nitrogen. -
Net Result: The hydrochloride salt is formed readily but is prone to hydrolysis in aqueous solution if the pH is not maintained below the pKa. The free base is less nucleophilic than unsubstituted aniline, requiring stronger electrophiles or catalysis for coupling reactions.
Solid-State Properties
-
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Exposure to ambient moisture can lead to the formation of a hydrate or "sticky" lattice collapse, complicating accurate weighing.
-
Polymorphism: While specific polymorph data is proprietary to manufacturers, aniline salts often exhibit multiple crystal forms. Recrystallization from isopropanol/ether is the standard method to ensure a consistent lattice energy.
Stability & Degradation Pathways
The stability of 3-Chloro-2-ethoxyaniline HCl is compromised by three primary vectors: Oxidation , Photolysis , and Hydrolysis .
Oxidative Degradation (The "Browning" Effect)
Like most anilines, the free base is highly susceptible to radical-mediated oxidation, leading to the formation of azo linkages, nitroso compounds, and polymerization products (aniline black-like oligomers). The HCl salt protects the nitrogen lone pair, significantly retarding this process. However, trace metal ions (Fe, Cu) can catalyze oxidation even in the salt form.
Photolytic Dechlorination
Halogenated aromatics are prone to homolytic cleavage of the C-Cl bond under UV irradiation. This radical pathway produces highly reactive aryl radicals that can dimerize or abstract hydrogen from solvents.
Ether Cleavage
While aryl ethers are generally stable, the presence of the electron-withdrawing ammonium group (in the salt form) and the chlorine atom activates the ring. Under extreme acidic conditions and high heat, the ethoxy group may undergo dealkylation to the phenol (3-Chloro-2-hydroxyaniline).
Visualization: Degradation Mechanisms
The following diagram outlines the theoretical degradation pathways based on aniline chemistry.
Figure 1: Primary degradation pathways including oxidative coupling, photolytic dechlorination, and ether hydrolysis.
Handling, Storage, and Safety Protocols
Storage Conditions
To maximize shelf-life (typically 24 months if strictly followed):
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exclusion is critical to prevent the "browning" oxidation cascade.
-
Temperature: Refrigerate at 2°C – 8°C.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent transition metal catalysis.
-
Desiccation: Store in a desiccator; the HCl salt will absorb atmospheric water, altering stoichiometry.
Safety Profile (GHS Classification)
-
Acute Toxicity: Harmful if swallowed (Category 4).[3]
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[3]
-
Specific Hazard: Potential methemoglobinemia inducer. Absorption through skin can cause cyanosis.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work within a fume hood.
Analytical Methodology: Stability-Indicating HPLC
Quantifying degradation requires a method capable of resolving the parent peak from early-eluting oxidative impurities and late-eluting dimers.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 240 nm (primary) and 280 nm (secondary).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for amine salts).
-
Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-chloro analog or aniline oxidation products).
Experimental Protocol: Stability Testing Workflow
The following workflow is designed to validate the integrity of a batch prior to use in critical GMP or GLP synthesis steps.
Stress Testing Protocol
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeCN.
-
Oxidative Stress: Add 10 µL of 30% H₂O₂. Incubate at RT for 1 hour.
-
Thermal Stress: Heat a separate aliquot to 60°C for 4 hours.
-
Analysis: Inject both samples alongside a fresh standard.
-
Acceptance: Purity must remain >98.5% with no single impurity >0.5%.
Visualization: QC Decision Logic
Figure 2: Quality Control decision tree for incoming raw material assessment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142816, 3-Chloro-2-methoxyaniline (Analogous Structure Data). Retrieved from [Link]
